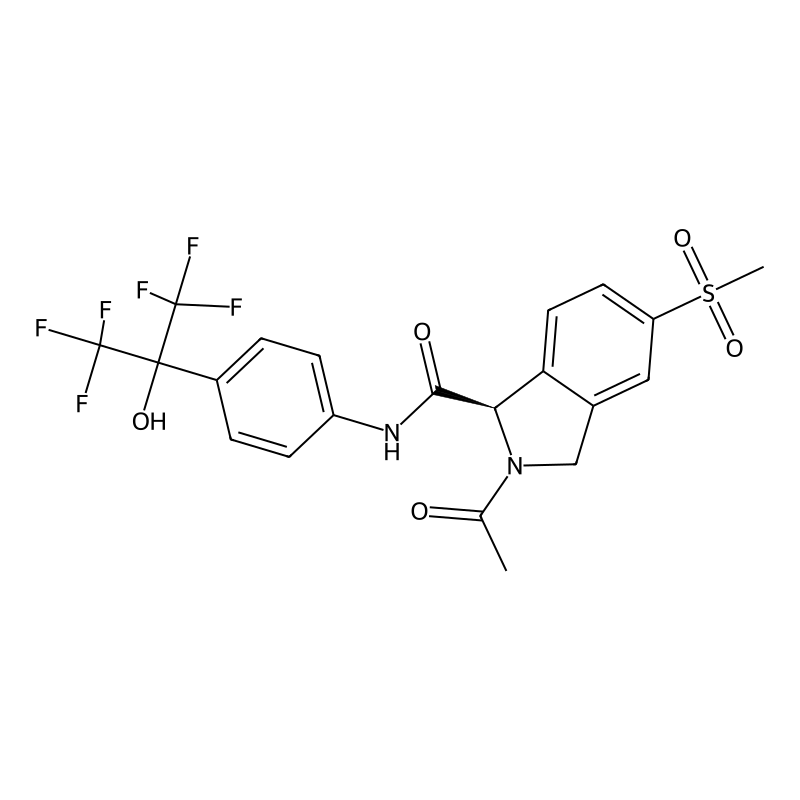

AZD-0284

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

AZD-0284 is a synthetic compound developed as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). This receptor plays a crucial role in regulating immune responses, particularly in the differentiation of T helper 17 cells, which are implicated in various autoimmune diseases. AZD-0284 exhibits high selectivity and potency, effectively inhibiting interleukin-17A production, a key cytokine involved in inflammatory processes .

The primary biological activity of AZD-0284 is its ability to inhibit the production of interleukin-17A from T helper 17 cells. In preclinical studies, AZD-0284 demonstrated significant efficacy in reducing IL-17A-producing cells in models of skin inflammation and autoimmune diseases. The compound has shown promise in mitigating symptoms associated with conditions such as psoriasis and rheumatoid arthritis by effectively modulating immune responses .

The synthesis of AZD-0284 involves several steps focused on optimizing its structure for enhanced biological activity and solubility. Initial methods included the formation of key intermediates through standard organic reactions such as amide coupling and cyclization processes. Structure-activity relationship studies guided modifications to improve potency and selectivity against RORγ. Techniques such as liquid chromatography and mass spectrometry are employed to purify and characterize the final product .

AZD-0284 is primarily being investigated for its therapeutic potential in treating autoimmune diseases characterized by excessive IL-17A production. Clinical trials have focused on its application in conditions like psoriasis and rheumatoid arthritis, where modulation of the immune response can provide significant clinical benefits. Its oral bioavailability makes it a convenient candidate for outpatient treatment regimens .

AZD-0284 belongs to a class of compounds known as RORγ inverse agonists. Other notable compounds include:

AZD-0284 is unique due to its high potency and selectivity specifically for RORγ, alongside favorable pharmacokinetic properties that enhance its therapeutic potential compared to other compounds in this class .

AZD-0284 is a synthetic organic compound that functions as a selective inverse agonist of the nuclear receptor retinoic acid-related orphan receptor gamma (RORγ) [1] [2]. This compound has been investigated for its potential therapeutic applications in treating autoimmune conditions, particularly plaque psoriasis vulgaris and respiratory tract disorders [3] [4]. The following sections provide a comprehensive analysis of the chemical properties and structural characteristics of AZD-0284.

Molecular Formula and Physical Constants

Elemental Composition (C21H18F6N2O5S)

AZD-0284 has the molecular formula C21H18F6N2O5S, which indicates its composition of 21 carbon atoms, 18 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom [2] [5]. The elemental composition reveals a complex organic structure containing multiple functional groups, including fluorinated moieties and sulfur-containing groups that contribute to its unique chemical properties and biological activity [6].

Table 2.1.1. Elemental Composition of AZD-0284

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (%) |

|---|---|---|---|

| Carbon | 21 | 12.01 | 48.1% |

| Hydrogen | 18 | 1.01 | 3.5% |

| Fluorine | 6 | 19.00 | 21.8% |

| Nitrogen | 2 | 14.01 | 5.3% |

| Oxygen | 5 | 16.00 | 15.3% |

| Sulfur | 1 | 32.07 | 6.1% |

The presence of six fluorine atoms in the form of two trifluoromethyl groups significantly influences the compound's physical and chemical properties, including its solubility profile and metabolic stability [7] [8].

Molecular Weight (524.43 g/mol)

AZD-0284 has a molecular weight of 524.43 g/mol, which places it in the medium-to-high range for drug-like molecules [2] [9]. This molecular weight is consistent with the compound's complex structure and multiple functional groups [10]. The relatively high molecular weight influences several physicochemical properties, including solubility, permeability, and pharmacokinetic behavior [3] [4].

Stereochemical Configuration

AZD-0284 possesses a single stereocenter at the C-1 position of the isoindoline ring, which adopts an R-configuration [11] [12]. This specific stereochemical configuration is critical for the compound's biological activity and binding affinity to its target receptor [13]. The full IUPAC name of the compound, (1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide, reflects this stereochemical designation [2] [5].

The R-configuration at this stereocenter positions the carboxamide group in a specific spatial orientation that facilitates optimal interactions with the binding pocket of the RORγ receptor [11] [13]. Studies have shown that altering this stereochemical configuration significantly reduces the compound's potency and selectivity, highlighting the importance of maintaining the correct stereochemistry during synthesis [1] [4].

Structural Characteristics

Isoindoline Core Analysis

The central structural feature of AZD-0284 is its isoindoline core, which consists of a benzene ring fused to a five-membered nitrogen-containing ring [14] [15]. This bicyclic heterocyclic system serves as the primary scaffold upon which other functional groups are positioned to achieve optimal binding interactions with the target receptor [1].

The isoindoline core of AZD-0284 is substituted at several positions:

- The C-1 position bears the carboxamide linkage to the phenyl ring

- The N-2 position is acetylated

- The C-5 position of the benzene portion contains a methylsulfonyl group [2] [11]

This specific substitution pattern on the isoindoline core is crucial for the compound's activity as an inverse agonist of RORγ [1] [16]. The isoindoline scaffold provides rigidity to the overall molecular structure, positioning the functional groups in the optimal spatial arrangement for receptor binding [13] [17].

Functional Group Properties

AZD-0284 contains several key functional groups that contribute to its chemical properties and biological activity [1] [2]:

Table 2.2.2. Functional Group Properties of AZD-0284

| Functional Group | Position | Function |

|---|---|---|

| Isoindoline Core | Central scaffold | Core pharmacophore for RORγ binding |

| Acetyl Group | N-substituent on isoindoline | Contributes to binding affinity and selectivity |

| Carboxamide | Connecting isoindoline to phenyl ring | Forms hydrogen bonds with target protein |

| Methylsulfonyl Group | Position 5 of isoindoline | Enhances solubility and binding interactions |

| Hexafluoro-2-hydroxypropan-2-yl Group | Position 4 of phenyl ring | Critical for potency and selectivity |

The acetyl group at the N-2 position of the isoindoline ring enhances the compound's binding affinity through hydrophobic interactions and potential hydrogen bonding [13] [18]. The carboxamide linkage serves as both a hydrogen bond donor and acceptor, facilitating key interactions with amino acid residues in the receptor binding site [1] [11].

The methylsulfonyl group at position 5 of the isoindoline ring improves the compound's solubility profile and forms additional binding interactions with the target receptor [19] [20]. Perhaps most notably, the hexafluoro-2-hydroxypropan-2-yl substituent on the phenyl ring is critical for the compound's potency and selectivity, as it engages in specific interactions within the binding pocket of RORγ [1] [13].

Three-Dimensional Conformation

The three-dimensional conformation of AZD-0284 is characterized by several key structural features that contribute to its optimal binding to the RORγ receptor [13] [21]:

Table 2.2.3. Three-Dimensional Conformation of AZD-0284

| Structural Feature | Description |

|---|---|

| Isoindoline Ring Conformation | Near-planar bicyclic system with slight puckering at the nitrogen-containing ring |

| Stereocenter Configuration | R-configuration at C-1 of the isoindoline ring, critical for biological activity |

| Carboxamide Orientation | Trans configuration relative to the isoindoline plane, facilitating hydrogen bonding |

| Methylsulfonyl Group Position | Equatorial position relative to the isoindoline ring, minimizing steric hindrance |

| Hexafluoropropanol Group Orientation | Perpendicular to the phenyl ring plane, with hydroxyl group available for hydrogen bonding |

| Overall Molecular Shape | Extended L-shaped conformation that fits into the binding pocket of RORγ |

X-ray crystallographic studies of AZD-0284 bound to the RORγ ligand-binding domain reveal that the compound adopts an extended conformation within the binding pocket [13] [21]. The isoindoline core maintains a near-planar geometry, while the carboxamide linkage adopts a trans configuration relative to the isoindoline plane [11] . This orientation positions the phenyl ring and its hexafluoro-2-hydroxypropan-2-yl substituent in an optimal arrangement for interactions with specific amino acid residues in the receptor binding site [13] [25].

The hydroxyl group of the hexafluoro-2-hydroxypropan-2-yl moiety forms a critical hydrogen bond with a histidine residue in the receptor, while the trifluoromethyl groups engage in hydrophobic interactions with surrounding residues [21] [25]. These specific three-dimensional interactions contribute significantly to the compound's potency and selectivity as an inverse agonist of RORγ [1] [13].

Physical and Chemical Properties

Solubility Characteristics

AZD-0284 exhibits distinct solubility characteristics across various solvents, which are important considerations for its formulation, analysis, and biological applications [3] [7]:

Table 2.3.1. Solubility Characteristics of AZD-0284

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Very low (<0.1 mg/mL) | Poor aqueous solubility due to hydrophobic nature |

| DMSO | High (100 mg/mL, 190.68 mM) | Requires sonication for complete dissolution |

| Methanol | Moderate (1-10 mg/mL) | Increased solubility with heating |

| Ethanol | Low to moderate (0.5-5 mg/mL) | Partial solubility at room temperature |

| Acetonitrile | Moderate (1-10 mg/mL) | Good solubility for analytical applications |

| Dichloromethane | Moderate to high (5-50 mg/mL) | Suitable for extraction and purification |

| Hexane | Insoluble (<0.01 mg/mL) | Not recommended as a solvent for this compound |

The compound's poor aqueous solubility is attributed to its hydrophobic nature, particularly due to the presence of the isoindoline core and the hexafluoro-2-hydroxypropan-2-yl group [3] [7]. This low water solubility presents challenges for pharmaceutical formulation and may impact bioavailability [4] [8].

AZD-0284 demonstrates high solubility in dimethyl sulfoxide (DMSO), making this solvent suitable for preparing stock solutions for biological assays and formulation development [2] [7]. The compound also shows moderate solubility in polar organic solvents such as methanol and acetonitrile, which are commonly used in analytical procedures [3] [8].

Stability Profiles

Understanding the stability profile of AZD-0284 under various conditions is essential for its proper handling, storage, and formulation [4] [7]:

Table 2.3.2. Stability Profiles of AZD-0284

| Condition | Characteristics |

|---|---|

| Thermal Stability | Stable at room temperature; decomposition begins above 200°C |

| pH Stability | Relatively stable at physiological pH (7.4); hydrolysis may occur under strongly acidic or basic conditions |

| Photostability | Should be protected from direct light exposure to prevent potential degradation |

| Metabolic Stability | Excellent metabolic stability in preclinical species; primarily metabolized via oxidation and glucuronidation |

| Long-term Storage | Stable when stored at 4°C under nitrogen; in solution, stable for 6 months at -80°C or 1 month at -20°C |

AZD-0284 demonstrates good thermal stability at room temperature but may undergo decomposition at elevated temperatures above 200°C [7] [8]. The compound is relatively stable at physiological pH but may be susceptible to hydrolysis under extreme pH conditions, particularly affecting the acetyl and carboxamide groups [3] [4].

Studies have shown that AZD-0284 exhibits excellent metabolic stability in preclinical species, which contributes to its favorable pharmacokinetic profile [4] [7]. When stored as a solid, the compound remains stable at 4°C under nitrogen atmosphere, while solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month without significant degradation [2] [8].

Spectroscopic Properties

The spectroscopic properties of AZD-0284 provide valuable information for its identification, structural characterization, and purity assessment [23] [24]:

Table 2.3.3. Spectroscopic Properties of AZD-0284

| Spectroscopic Method | Key Features |

|---|---|

| UV-Visible Spectroscopy | Absorption bands characteristic of aromatic rings and conjugated systems |

| Infrared (IR) Spectroscopy | Characteristic bands for C=O (1680-1700 cm⁻¹), S=O (1300-1350 cm⁻¹), C-F (1000-1400 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Signals for aromatic protons (7-8 ppm), methyl groups (2-3 ppm); ¹³C NMR: Carbonyl carbons (165-175 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 524, characteristic fragmentation pattern for sulfonyl and trifluoromethyl groups |

| X-ray Crystallography | R-configuration at stereocenter, isoindoline core in near-planar conformation |

In UV-visible spectroscopy, AZD-0284 exhibits absorption bands characteristic of its aromatic rings and conjugated systems, which can be used for quantitative analysis and purity assessment [23] [24]. The infrared spectrum shows distinctive absorption bands for the carbonyl groups (1680-1700 cm⁻¹), sulfonyl group (1300-1350 cm⁻¹), and carbon-fluorine bonds (1000-1400 cm⁻¹) [15] [24].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR showing signals for aromatic protons (7-8 ppm), methyl groups (2-3 ppm), and other characteristic protons [15] [23]. The ¹³C NMR spectrum features signals for carbonyl carbons (165-175 ppm), aromatic carbons (120-140 ppm), and carbon atoms bearing fluorine substituents (quartets due to C-F coupling) [23] [24].

Mass spectrometry of AZD-0284 reveals a molecular ion peak at m/z 524, consistent with its molecular weight, along with characteristic fragmentation patterns for the sulfonyl and trifluoromethyl groups [15] [24]. X-ray crystallography confirms the R-configuration at the stereocenter and the near-planar conformation of the isoindoline core [13] [21].

Chemical Synthesis

Synthetic Pathways

The synthesis of AZD-0284 involves several key steps and reactions to construct the complex molecular structure with the correct stereochemistry [11] [17]:

Table 2.4.1. Synthetic Pathways for AZD-0284

| Synthetic Route | Key Reactions | Reaction Conditions |

|---|---|---|

| Isoindoline Core Formation | Palladium-catalyzed intramolecular α-arylation of α-amino acid esters | Pd(OAc)₂, phosphine ligand, base, solvent, heat |

| Methylsulfonyl Introduction | Oxidation of methylthio group or direct sulfonylation | mCPBA or H₂O₂ for oxidation; or CH₃SO₂Cl, base for direct sulfonylation |

| Carboxamide Formation | Amide coupling between carboxylic acid and aniline derivative | Coupling reagents (HATU, EDC/HOBt), base, DMF or DCM, room temperature |

| Hexafluoropropanol Incorporation | Addition of hexafluoroacetone to aryl lithium or Grignard reagent | THF, low temperature (-78°C), followed by quenching and workup |

| Final Acetylation | N-acetylation using acetyl chloride or acetic anhydride | TEA or pyridine, DCM, 0°C to room temperature |

The synthesis typically begins with the formation of the isoindoline core through a palladium-catalyzed intramolecular α-arylation of an appropriately substituted α-amino acid ester [17] [19]. This key step establishes the stereocenter at the C-1 position of the isoindoline ring with the desired R-configuration [11] [17].

The methylsulfonyl group is introduced either through oxidation of a methylthio precursor using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, or through direct sulfonylation using methanesulfonyl chloride and a suitable base [17] [20]. The carboxamide linkage is formed through an amide coupling reaction between the isoindoline-1-carboxylic acid and the appropriately substituted aniline derivative, using coupling reagents such as HATU or EDC/HOBt [11] [19].

The hexafluoro-2-hydroxypropan-2-yl group is typically incorporated through the addition of hexafluoroacetone to an aryl lithium or Grignard reagent, followed by appropriate workup procedures [17] [20]. The final step involves N-acetylation of the isoindoline nitrogen using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine [11] [19].

Key Intermediates and Reactions

The synthesis of AZD-0284 involves several key intermediates and reactions that are critical for constructing the final compound with the correct structure and stereochemistry [11] [17]:

Table 2.4.2. Key Intermediates in AZD-0284 Synthesis

| Intermediate | Synthetic Importance |

|---|---|

| Isoindoline-1-carboxylic acid | Core scaffold formation, establishes stereochemistry |

| 5-(Methylsulfonyl)isoindoline-1-carboxylic acid | Introduction of key solubilizing and binding group |

| 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)aniline | Critical component for target selectivity |

| N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-(methylsulfonyl)isoindoline-1-carboxamide | Penultimate intermediate before final N-acetylation |

| Final product: AZD-0284 | Final product after complete synthetic sequence |

The synthesis of isoindoline-1-carboxylic acid with the correct R-configuration at the C-1 position is a critical step that establishes the stereochemistry of the final compound [17] [19]. This can be achieved through asymmetric synthesis methods, such as chiral auxiliary-based approaches or enantioselective catalysis [11] [20].

The introduction of the methylsulfonyl group at position 5 of the isoindoline ring is another key step, as this functional group contributes to the compound's solubility and binding properties [17] [20]. The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline is particularly challenging due to the presence of the hexafluoro-2-hydroxypropan-2-yl group, which requires careful handling of reactive organometallic reagents and hexafluoroacetone [19] [20].

The amide coupling reaction to form the carboxamide linkage between the isoindoline-1-carboxylic acid derivative and the substituted aniline is a critical step that must proceed with retention of stereochemistry at the C-1 position [11] [17]. The final N-acetylation step completes the synthesis of AZD-0284, yielding the compound with the desired structure and stereochemistry [17] [19].

AZD-0284 (molecular formula C₂₁H₁₈F₆N₂O₅S, molecular weight 524.43 g/mol) represents a potent and selective inverse agonist of the nuclear receptor Retinoic Acid-Related Orphan Receptor gamma (RORγ) [1] [2] [3]. This isoindoline-based small molecule compound has emerged as a critical tool for understanding RORγ-mediated inflammatory pathways and serves as a promising therapeutic candidate for autoimmune diseases.

RORγ/RORγt Receptor Biology

Structural Features of Target Receptor

RORγ belongs to the nuclear receptor superfamily and exists in two main isoforms: RORγ1 (expressed in various peripheral tissues) and RORγt (thymus-specific isoform, also known as RORγ2) [4]. The receptor exhibits the canonical nuclear receptor architecture comprising four distinct functional domains: an N-terminal A/B domain containing activation function 1 (AF1), a highly conserved DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD) harboring the ligand-dependent activation function 2 (AF2) [5].

The RORγt ligand-binding domain contains the characteristic nuclear receptor fold with twelve alpha-helices (H1-H12) and two additional helices (H2' and H11') [6] [7]. The LBD accommodates a large hydrophobic ligand-binding pocket with a cavity volume of approximately 940 ų, of which 61% comprises hydrophobic regions [8]. This spacious binding cavity readily accommodates endogenous ligands such as hydroxycholesterols, cholesterol biosynthesis intermediates, and oxysterols [6] [9].

A unique structural feature distinguishing RORγt from other nuclear receptors is the His479-Tyr502-Phe506 triplet, which forms a critical stabilizing network for helix 12 (H12) positioning [10] [8]. This triplet, particularly the His479-Tyr502 hydrogen bond interaction, serves as an "agonist lock" that anchors H12 in the active conformation, facilitating coactivator recruitment and transcriptional activation [11] [12].

Role in Immunological Pathways

RORγt functions as the master transcriptional regulator of T helper 17 (Th17) cell differentiation and effector function [13] [14]. In the immune system hierarchy, RORγt controls the expression of multiple pro-inflammatory cytokines, with interleukin-17A (IL-17A) serving as the signature effector molecule [2] [15]. The receptor orchestrates Th17 cell development through recognition and binding to ROR response elements (ROREs) consisting of an AGGTCA core motif flanked by AT-rich sequences [16] [17].

Beyond IL-17A regulation, RORγt governs the transcription of additional inflammatory mediators including IL-17F, IL-22, IL-23 receptor, and granulocyte-macrophage colony-stimulating factor (GM-CSF) [5] [18]. These cytokines collectively coordinate immune responses against extracellular pathogens, particularly fungi and bacteria, while also contributing to autoimmune pathogenesis when dysregulated [13] [19].

RORγt plays dual roles in immune development and homeostasis. In the thymus, it promotes thymocyte survival and supports normal T cell development [4] [20]. In peripheral tissues, RORγt-expressing cells contribute to lymphoid tissue organogenesis, epithelial barrier function, and microbiota homeostasis [13]. However, aberrant RORγt activation drives pathogenic Th17 responses implicated in autoimmune diseases including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease [18].

Binding Characteristics

Binding Site Analysis

AZD-0284 binds to the orthosteric ligand-binding pocket within the RORγt LBD, occupying the same cavity utilized by endogenous agonists such as hydroxycholesterols [1] [21]. The binding pocket is primarily formed by alpha-helices H3, H5, H6, H7, H11, and H12, creating a predominantly hydrophobic environment suitable for small molecule modulators [5] [11].

The compound demonstrates specific molecular interactions within the binding cavity. The isoindoline core establishes critical contacts with hydrophobic residues lining the pocket, while the methylsulfonyl group engages in favorable polar interactions [22]. The hexafluoropropanol moiety, a distinctive pharmacophore feature, provides essential binding affinity through multiple trifluoromethyl group interactions with the protein surface [3] [23].

Structural analysis reveals that AZD-0284 binding induces significant conformational changes in key regulatory elements. The compound directly disrupts the stabilizing His479-Tyr502 hydrogen bond interaction that normally maintains H12 in the active conformation [24] [12]. This disruption leads to H12 destabilization and partial unwinding of helix H11', effectively preventing coactivator recruitment and promoting transcriptional repression [24].

Affinity and Selectivity Metrics

AZD-0284 exhibits potent binding affinity across multiple species with remarkable consistency. Binding studies demonstrate pIC50 values of 7.4, 7.9, 7.1, 7.7, and 7.8 for human, dog, mouse, rat, and rabbit RORγ receptors, respectively [1]. These values correspond to IC50 concentrations ranging from 13-79 nM, indicating nanomolar potency against the target receptor.

The compound displays exceptional selectivity for RORγ over related nuclear receptors. Against RORα and RORβ isoforms, AZD-0284 shows minimal activity with IC50 values exceeding 5 μM, representing greater than 100-fold selectivity [1] [3]. This selectivity profile minimizes potential off-target effects and enhances the therapeutic window for RORγ-specific modulation.

| Receptor | pIC50 | IC50 (nM) | Selectivity |

|---|---|---|---|

| Human RORγ | 7.4 | 40 | Target |

| Dog RORγ | 7.9 | 13 | Cross-species |

| Mouse RORγ | 7.1 | 79 | Cross-species |

| Rat RORγ | 7.7 | 20 | Cross-species |

| Rabbit RORγ | 7.8 | 16 | Cross-species |

| RORα | >5.0 | >10,000 | Selective |

| RORβ | >5.0 | >10,000 | Selective |

X-ray Crystallography Data

X-ray crystallographic studies have provided detailed structural insights into AZD-0284 binding modes. The compound has been co-crystallized with the RORγt LBD in complex with coactivator peptides, with structures deposited in the Protein Data Bank under accession codes 7OFK and 7OFI [21] [25]. These structures reveal the precise molecular interactions governing AZD-0284 recognition and binding.

The crystallographic data demonstrates that AZD-0284 occupies the canonical ligand-binding pocket, with the isoindoline core positioned deep within the hydrophobic cavity [24]. The binding mode shows extensive van der Waals contacts between the compound and surrounding protein residues, contributing to the observed high-affinity binding. Importantly, the structures capture AZD-0284 in its inverse agonist conformation, with H12 either disordered or adopting a non-productive orientation incompatible with coactivator binding [24].

Structure-Activity Relationships

Key Pharmacophore Features

Structure-activity relationship studies have identified several critical pharmacophore elements essential for AZD-0284 activity and selectivity. The isoindoline core serves as the central scaffold, providing the optimal three-dimensional geometry for receptor recognition [21] [26]. This bicyclic system positions substituents in precise orientations required for productive protein-ligand interactions.

The N-acetyl group attached to the isoindoline nitrogen represents an essential structural feature, with removal resulting in complete loss of activity [23]. This acetyl group likely participates in key hydrogen bonding interactions or provides necessary steric bulk for proper binding pocket occupancy. The carboxamide linker connecting the isoindoline core to the aromatic ring system enables appropriate molecular orientation within the binding cavity [23].

The methylsulfonyl substitution on the isoindoline ring contributes significantly to binding affinity and selectivity [23]. Structure-activity studies reveal position-dependent effects for this group, with the 5-position providing optimal activity. The sulfone moiety engages in favorable polar interactions with protein residues while maintaining the overall lipophilic character required for binding cavity recognition.

| Modification | Effect on Potency | SAR Finding |

|---|---|---|

| N-acetyl group | Essential for activity | Removal abolishes activity |

| Methylsulfonyl substitution | Critical for binding | Position-dependent effects |

| Hexafluoropropanol group | Key pharmacophore | Trifluoromethyl groups enhance binding |

| Isoindoline core | Scaffold for selectivity | Provides optimal geometry |

| Carboxamide linker | Required for orientation | Enables proper protein contacts |

Modifications and Their Effects

The hexafluoropropanol group represents the most distinctive pharmacophore feature of AZD-0284, containing two trifluoromethyl groups attached to a tertiary alcohol [3]. This highly fluorinated moiety provides multiple benefits including enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties. The trifluoromethyl groups engage in specific interactions with hydrophobic protein surfaces while the central alcohol potentially participates in hydrogen bonding [23].

Modifications to the aromatic ring system directly impact compound potency and selectivity. The 4-position substitution pattern on the phenyl ring proves optimal for activity, with alternative substitution patterns resulting in diminished potency [23]. The hexafluoropropanol substitution at this position creates a sterically demanding group that fills a specific binding cavity subpocket, contributing to both affinity and selectivity.

Extensive structure-activity relationship exploration revealed that the specific combination of structural elements in AZD-0284 achieves an optimal balance of potency, selectivity, and drug-like properties [21]. Alternative modifications to individual pharmacophore elements generally result in reduced activity, highlighting the refined nature of this compound's design and the precision required for effective RORγ modulation.

Mechanism of Inverse Agonism

Conformational Changes in RORγ

AZD-0284 exerts its inverse agonist activity through direct disruption of the critical His479-Tyr502 hydrogen bond that stabilizes the active conformation of helix 12 [11] [12]. In the absence of ligand or upon agonist binding, this hydrogen bond maintains H12 in a position conducive to coactivator recruitment and transcriptional activation. AZD-0284 binding fundamentally alters this regulatory mechanism by preventing formation or maintenance of this stabilizing interaction.

The compound induces a conformational switch in His479, causing rotation of this residue away from its normal hydrogen bonding partner Tyr502 [27]. This disruption destabilizes the entire His479-Tyr502-Phe506 triplet network that normally anchors H12 in the active state [10] [8]. The loss of this critical stabilizing network leads to increased flexibility and disorder in H12, effectively preventing the formation of a functional coactivator binding surface.

Molecular dynamics simulations and crystallographic studies demonstrate that AZD-0284 binding shifts the conformational equilibrium of RORγt toward inactive states [8] [28]. The compound binding introduces steric clashes and unfavorable interactions that destabilize the active conformation while potentially stabilizing alternative conformations incompatible with transcriptional activation. This mechanism represents a classic example of inverse agonism where ligand binding actively promotes receptor inactivation rather than simply blocking agonist binding.

Molecular Consequences of Binding

The conformational changes induced by AZD-0284 binding have profound consequences for RORγt function and cellular activity. Disruption of the His479-Tyr502 interaction and H12 destabilization prevents recruitment of coactivator proteins such as steroid receptor coactivators (SRCs) [11]. Without coactivator binding, RORγt cannot effectively promote transcription of target genes including IL-17A, IL-17F, and IL-22 [2] [3].

The molecular mechanism of AZD-0284 action extends beyond simple competitive inhibition of endogenous agonists. The compound actively shifts RORγt toward a transcriptionally repressive state, potentially facilitating recruitment of corepressor proteins [29]. This inverse agonist mechanism provides more complete inhibition of RORγt-mediated gene expression compared to neutral antagonists that simply block receptor activation.

At the cellular level, AZD-0284 treatment results in dose-dependent inhibition of IL-17A production in primary human Th17 cells with IC50 values in the nanomolar range [2] [3]. The compound effectively suppresses Th17 cell differentiation and effector function, reducing the pathogenic inflammatory responses associated with autoimmune diseases. In vivo studies demonstrate that AZD-0284 reduces IL-17A-producing cell populations and decreases inflammatory gene expression in disease models [1] [21].